[(3-fluorophenyl)methyl](3-methylpentan-2-yl)amine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-fluorophenyl)methyl](3-methylpentan-2-yl)amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzyl chloride and 3-methylpentan-2-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
[(3-fluorophenyl)methyl](3-methylpentan-2-yl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The fluorobenzyl group can participate in substitution reactions, where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorobenzyl ketones, while reduction could produce amine derivatives.
Scientific Research Applications
[(3-fluorophenyl)methyl](3-methylpentan-2-yl)amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating the effects of fluorinated amines on biological systems.
Industrial Applications: It serves as a precursor in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(3-fluorophenyl)methyl](3-methylpentan-2-yl)amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group may enhance the compound’s binding affinity to these targets, leading to specific biological effects. The exact pathways and molecular interactions depend on the context of its application, whether in medicinal chemistry or other fields.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Fluorobenzyl)-1-methoxy-2-propanamine hydrochloride
- D-phenylalanyl-N-(3-fluorobenzyl)-L-prolinamide
Uniqueness
[(3-fluorophenyl)methyl](3-methylpentan-2-yl)amine hydrochloride is unique due to its specific structural features, such as the combination of a fluorobenzyl group with a methylpentan-2-amine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]-3-methylpentan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FN.ClH/c1-4-10(2)11(3)15-9-12-6-5-7-13(14)8-12;/h5-8,10-11,15H,4,9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKOFGUVQPYNPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)NCC1=CC(=CC=C1)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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